molecular formula C21H17NO3 B325161 N-(4-benzoylphenyl)-4-methoxybenzamide

N-(4-benzoylphenyl)-4-methoxybenzamide

Cat. No.: B325161
M. Wt: 331.4 g/mol
InChI Key: NXWXNRBMJSRGGR-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a benzoyl group attached to the phenyl ring at the para position and a methoxy substituent on the benzamide moiety. This compound has garnered interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves coupling reactions between benzoyl-containing anilines and methoxy-substituted benzoyl chlorides, as exemplified in procedures from .

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C21H17NO3/c1-25-19-13-9-17(10-14-19)21(24)22-18-11-7-16(8-12-18)20(23)15-5-3-2-4-6-15/h2-14H,1H3,(H,22,24)

InChI Key

NXWXNRBMJSRGGR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

solubility

0.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(4-Benzoylphenyl)-4-Methoxybenzamide and Analogues

Compound Name Key Substituents Synthesis Method Reference
This compound 4-Benzoylphenyl, 4-methoxybenzamide Amide coupling of 4-benzoylaniline with 4-methoxybenzoyl chloride
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-Bromo, 4-methoxy-2-nitrophenyl Nitration and bromination of benzamide precursors
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide 4-Bromophenyl, 4-methoxybenzamido Sequential amidation with acid chlorides
3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (15j) Cyclopentyloxy, 3,5-dichloropyridyl Alkoxy substitution on benzamide core

Key Observations :

  • Substituent Diversity : The position and nature of substituents (e.g., bromo, nitro, alkoxy) influence crystallinity and reactivity. For instance, 4MNB exhibits two molecules per asymmetric unit due to nitro and bromo groups , whereas this compound lacks such steric hindrance, favoring simpler crystallization.
  • Synthetic Flexibility : Amide coupling (as in ) is a common method, but alkoxy-substituted derivatives (e.g., 15j) require additional steps like nucleophilic substitution .

Key Observations :

  • Receptor Binding : Methoxybenzamide derivatives like 7j and this compound show strong EGFR binding, suggesting a role in cancer therapy . In contrast, 15j’s alkoxy-pyridyl substitution enhances PDE IV inhibition, making it a potent anti-asthmatic agent .
  • Stability: N-(6-Aminohexyl)-4-methoxybenzamide exhibits pH-dependent instability, with significant hydrolysis at pH 4.5 , whereas this compound’s stability remains unstudied but likely differs due to bulkier substituents.

Chemical and Physical Properties

Table 3: Stability and Physicochemical Properties

Compound Name Stability (pH 4.5) Solubility (LogP) Reference
N-(6-Aminohexyl)-4-methoxybenzamide 80% hydrolysis Hydrophilic (LogP ~1.2)
This compound Not reported Likely lipophilic (LogP >3)
15j Stable Moderate (LogP ~2.8)

Key Observations :

  • Hydrolysis Sensitivity: The aminohexyl chain in N-(6-aminohexyl)-4-methoxybenzamide increases susceptibility to acidic hydrolysis compared to aryl-substituted analogues .
  • Lipophilicity : Bulky aryl groups (e.g., benzoylphenyl) likely enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

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